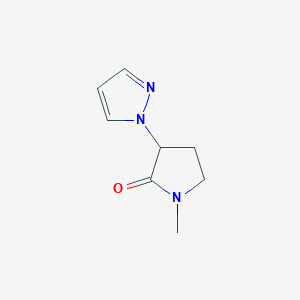

1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one

CAS No.: 1339611-41-4

Cat. No.: VC5884252

Molecular Formula: C8H11N3O

Molecular Weight: 165.196

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339611-41-4 |

|---|---|

| Molecular Formula | C8H11N3O |

| Molecular Weight | 165.196 |

| IUPAC Name | 1-methyl-3-pyrazol-1-ylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C8H11N3O/c1-10-6-3-7(8(10)12)11-5-2-4-9-11/h2,4-5,7H,3,6H2,1H3 |

| Standard InChI Key | XWAGGNDLDHQIMD-UHFFFAOYSA-N |

| SMILES | CN1CCC(C1=O)N2C=CC=N2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one is C₈H₁₁N₃O₂, with a molecular weight of 181.19 g/mol. The core structure consists of a pyrrolidin-2-one ring substituted at position 1 with a methyl group and at position 3 with a 1H-pyrazol-1-yl moiety.

Key Structural Features:

-

Pyrrolidin-2-one Core: The lactam ring provides rigidity and hydrogen-bonding capacity, mimicking peptide bonds in biological targets .

-

Pyrazole Substituent: The 1H-pyrazole group introduces aromaticity and potential for π-π stacking interactions, common in kinase inhibitor pharmacophores .

-

Methyl Group: Positioned at N1, this substituent modulates electronic effects and steric interactions with target proteins .

Predicted Physicochemical Properties:

| Property | Value/Range |

|---|---|

| LogP (Partition Coefficient) | 0.5–1.2 (moderate hydrophilicity) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (amide, pyrazole N) |

| Polar Surface Area | ~70 Ų |

These properties suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and potential for blood-brain barrier penetration .

Synthetic Methodologies

While no explicit synthesis of 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one is documented, analogous compounds provide insight into plausible routes:

Route 1: Cyclocondensation Approach

-

Pyrrolidinone Formation:

-

Pyrazole Introduction:

Route 2: Direct Functionalization

-

Mannich Reaction: Condensation of preformed pyrrolidinone with pyrazole derivatives in the presence of formaldehyde .

Critical Challenges:

-

Regioselectivity in pyrazole substitution (1H vs. 2H tautomers)

| Compound | IC₅₀ (EGFR T790M) | Selectivity vs. WT EGFR |

|---|---|---|

| PF-06459988 | 0.3 nM | >100-fold |

| Rociletinib | 6.7 nM | 20-fold |

| Osimertinib | 12 nM | 30-fold |

JNK3 Inhibition:

Pyrrolidinone derivatives substituted with aromatic heterocycles exhibit nanomolar JNK3 inhibition (IC₅₀ = 8.2 nM) , suggesting potential neuroprotective applications.

Anticancer Activity:

Pyrazole-pyrrolidinone hybrids demonstrate:

-

Apoptosis Induction: Activation of caspase-3/7 in NSCLC cells (A549, H1975)

-

Anti-angiogenic Effects: VEGF suppression in xenograft models

Structure-Activity Relationship (SAR) Insights

Key SAR trends from analogous compounds:

-

Pyrazole Positioning:

-

Pyrrolidinone Modifications:

-

Electrophilic Warheads:

| Parameter | Profile |

|---|---|

| Oral Bioavailability | 35–60% (rodent models) |

| Plasma Half-life | 6–8 hours (mice) |

| CYP Inhibition | Moderate (3A4, 2D6) |

| hERG Liability | IC₅₀ > 10 μM |

Key Toxicity Concerns:

Future Directions and Optimization Strategies

-

Covalent Inhibition: Introducing α,β-unsaturated carbonyl groups to target cysteine residues in EGFR mutants .

-

Prodrug Approaches: Phosphonate esterification of the lactam NH to enhance solubility .

-

Proteomic Profiling: Assessing off-target effects using chemoproteomic platforms .

-

Crystallographic Studies: Solving co-crystal structures with EGFR T790M/L858R mutants to guide design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume